6-Ethylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Its chemical formula is and it is identified by the CAS number 51355-93-2. This compound has garnered attention for its potential applications in various fields, including chemistry, biology, and medicine.
6-Ethylpyridazin-3(2H)-one can be synthesized through several methods, primarily involving the cyclization of appropriate precursors. It is classified as a pyridazinone derivative, which indicates its structure includes a pyridazine ring with a ketone functional group. This classification is significant as it relates to its chemical reactivity and potential biological activities.
The synthesis of 6-Ethylpyridazin-3(2H)-one typically involves the following steps:
A common synthetic route includes the condensation of ethyl hydrazine with ethyl acetoacetate, followed by cyclization to yield 6-Ethylpyridazin-3(2H)-one.
6-Ethylpyridazin-3(2H)-one can participate in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
The mechanism of action of 6-Ethylpyridazin-3(2H)-one varies based on its application. In biological contexts, it may interact with specific enzymes or receptors, leading to antimicrobial or antifungal effects. Research into its molecular targets and pathways is ongoing, indicating its potential as a therapeutic agent .
6-Ethylpyridazin-3(2H)-one exhibits several notable physical and chemical properties:
Research indicates that similar pyridazinone derivatives exhibit varying solubility in solvents like water, ethanol, and DMSO, which could be relevant for formulation purposes .
6-Ethylpyridazin-3(2H)-one serves multiple scientific purposes:
Pyridazinone derivatives represent a structurally unique class of nitrogen-containing heterocycles that have evolved from academic curiosities to privileged scaffolds in rational drug design. The journey began with early observations of natural occurrence in microbial metabolites, exemplified by Lactobacillus kunkeei strains producing dinitropyridine derivatives [4]. Throughout the 1970s-1990s, researchers systematically explored the bioisosteric potential of pyridazinones against ubiquitous phenyl rings and other heterocyclic systems. This investigation revealed their superior metabolic stability and enhanced dipole moments, facilitating stronger target interactions. The breakthrough came with the development of clinically impactful pyridazinone-based cardiovascular agents (e.g., Zardaverine) during the 1980s, cementing their pharmaceutical relevance. Contemporary medicinal chemistry leverages pyridazinones as versatile molecular frameworks for addressing complex therapeutic challenges, particularly antibiotic resistance and multifactorial diseases like cancer and metabolic disorders. The structural adaptability of the pyridazinone core enables precise modulation of pharmacokinetic properties and target engagement kinetics [4] [5].
The introduction of alkyl substituents at the C6 position induces profound electronic and steric perturbations within the pyridazinone pharmacophore. Comparative molecular field analysis (CoMFA) studies demonstrate that 6-alkyl groups (methyl, ethyl, propyl) significantly influence:
Table 1: Influence of C6-Alkyl Substitution on Pyridazinone Bioactivity Parameters
Substituent | logP* | pKa (N-H)* | Antibacterial MIC (μg/mL)* | Antioxidant IC₅₀ (μM)* |
---|---|---|---|---|
6-H | 0.32 | 4.8 | >128 | >500 |
6-Methyl | 0.85 | 4.5 | 32-64 | 112.3 ± 1.8 |
6-Ethyl | 1.21 | 4.3 | 8-16 | 68.7 ± 0.9 |
6-Propyl | 1.68 | 4.2 | 16-32 | 89.4 ± 1.5 |
*Calculated values; *Against S. aureus; *DPPH radical scavenging [1] [2] [3]
Notably, 6-ethylpyridazin-3(2H)-one derivatives exhibit enhanced membrane penetration and stronger target binding compared to unsubstituted analogs. The ethyl group provides optimal steric bulk for hydrophobic pocket accommodation in biological targets like enzyme active sites and receptor subdomains. This substituent effect was conclusively demonstrated in antimicrobial studies where 6-ethyl derivatives displayed 4-8 fold greater potency against S. aureus and E. coli compared to methyl or propyl congeners [2] [3].
The global antimicrobial resistance crisis necessitates innovative chemotypes disrupting bacterial defenses through novel mechanisms. 6-Ethylpyridazin-3(2H)-one derivatives address this unmet need by targeting under-exploited bacterial enzymes like Glucosamine-6-phosphate synthase (GlmS), which regulates cell wall peptidoglycan biosynthesis. Their structural novelty circumvents existing resistance mechanisms associated with conventional antibiotics [2]. Simultaneously, these derivatives show promise in combating multifactorial diseases:
The chemical versatility of 6-ethylpyridazin-3(2H)-one enables strategic molecular hybridization, creating multi-target ligands that address complex pathophysiological networks underlying chronic diseases. This adaptability positions the scaffold ideally for developing next-generation therapeutics with improved efficacy profiles against evolving disease targets [3] [5].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2